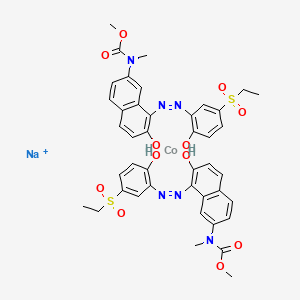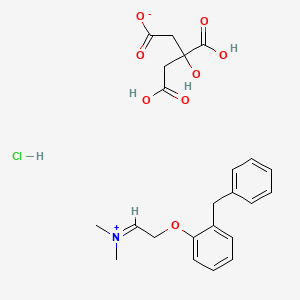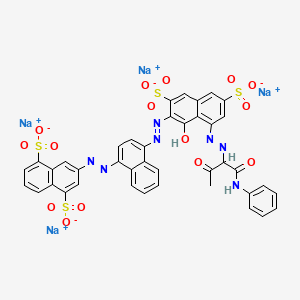
4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-(4-méthylphényl)-2-(2-phényléthényl)-5-thiazoleacétique est un composé organique appartenant à la classe des dérivés thiazoliques. Ce composé est caractérisé par la présence d'un cycle thiazole, d'un groupe phényléthényl et d'un groupe méthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 4-(4-méthylphényl)-2-(2-phényléthényl)-5-thiazoleacétique implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé par la synthèse de thiazole de Hantzsch, qui implique la condensation d'α-halocétone avec des thioamides.
Introduction du groupe phényléthényl : Le groupe phényléthényl peut être introduit par une réaction de Wittig, dans laquelle un ylure de phosphonium réagit avec un aldéhyde pour former une alcène.
Fixation du groupe méthylphényl : Le groupe méthylphényl peut être fixé par une réaction d'alkylation de Friedel-Crafts, dans laquelle un composé aromatique réagit avec un halogénure d'alkyle en présence d'un catalyseur acide de Lewis.
Méthodes de production industrielle
La production industrielle de l'acide 4-(4-méthylphényl)-2-(2-phényléthényl)-5-thiazoleacétique peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit de catalyseurs et l'optimisation des procédés pour améliorer le rendement et réduire les coûts.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-(4-méthylphényl)-2-(2-phényléthényl)-5-thiazoleacétique peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiazolidine correspondants.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques et le cycle thiazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans diverses conditions.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés thiazolidine.
Substitution : Divers dérivés thiazoliques substitués.
Applications De Recherche Scientifique
L'acide 4-(4-méthylphényl)-2-(2-phényléthényl)-5-thiazoleacétique a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et en tant que composé principal dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-(4-méthylphényl)-2-(2-phényléthényl)-5-thiazoleacétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Liaison aux enzymes : Inhibition ou activation d'enzymes spécifiques impliquées dans les voies métaboliques.
Interaction avec les récepteurs : Modulation de l'activité des récepteurs pour influencer la signalisation cellulaire.
Impact sur l'expression des gènes : Modification de l'expression des gènes impliqués dans divers processus biologiques.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(4-méthylphényl)-2-(2-phényléthényl)-5-thiazolecarboxylique : Structure similaire, mais avec un groupe acide carboxylique au lieu d'un groupe acide acétique.
Acide 4-(4-méthylphényl)-2-(2-phényléthényl)-5-thiazolepropionique : Structure similaire, mais avec un groupe acide propionique au lieu d'un groupe acide acétique.
Unicité
L'acide 4-(4-méthylphényl)-2-(2-phényléthényl)-5-thiazoleacétique est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Son cycle thiazole, son groupe phényléthényl et son groupe méthylphényl contribuent à sa polyvalence dans diverses applications.
Propriétés
Numéro CAS |
116758-79-3 |
|---|---|
Formule moléculaire |
C20H17NO2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-[4-(4-methylphenyl)-2-[(E)-2-phenylethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H17NO2S/c1-14-7-10-16(11-8-14)20-17(13-19(22)23)24-18(21-20)12-9-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,22,23)/b12-9+ |
Clé InChI |
KTTVKFNPXZDFIY-FMIVXFBMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=CC=C3)CC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=CC=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


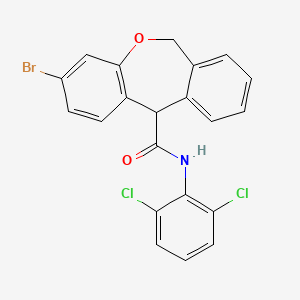
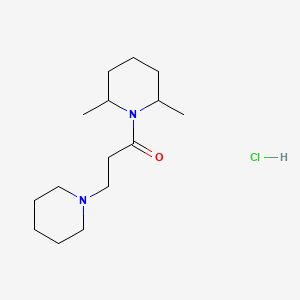
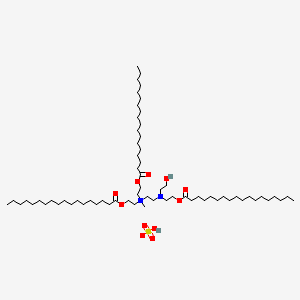
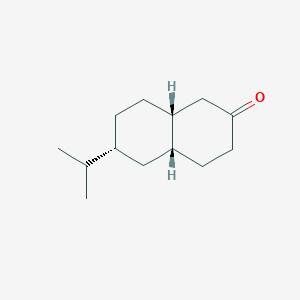

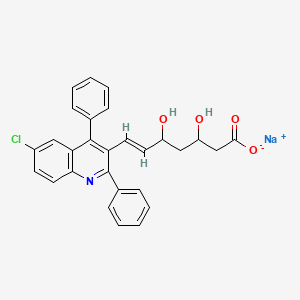
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
